SR1078

描述

SR1078 是一种合成化合物,作为视黄酸受体相关孤儿受体 α 和 γ (RORα 和 RORγ) 的选择性激动剂。 这些受体属于核受体转录因子超家族的一部分,在调节各种生理过程方面起着至关重要的作用,包括代谢、免疫反应和昼夜节律 .

准备方法

合成路线和反应条件

SR1078 的合成涉及多个步骤,从关键中间体的制备开始。 合成路线通常包括二芳基酰胺结构的形成,这是通过一系列反应实现的,例如酰胺偶联和芳香族取代 . 特定反应条件,包括温度、溶剂和催化剂,经过优化以确保最终产物的高产率和纯度 .

工业生产方法

虽然 this compound 的详细工业生产方法尚未广泛公布,但该化合物在更大规模上的合成可能会涉及与实验室合成类似的步骤,并考虑可扩展性、成本效益和监管合规性 .

化学反应分析

反应类型

SR1078 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可以改变 this compound 中的官能团,可能改变其生物活性。

常用试剂和条件

涉及 this compound 的反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂(例如碳载钯)以促进取代反应 .

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以产生羟基化衍生物,而取代反应可以产生一系列在芳香环上具有不同取代基的类似物 .

科学研究应用

SR1078 is a synthetic agonist for retinoic acid receptor-related receptors (RORs), which are members of the nuclear receptor superfamily of transcription factors . Originally identified for its ability to inhibit the constitutive activity of RORα/γ, this compound has emerged as a valuable chemical probe for assessing ROR function .

Scientific Research Applications

RORα/RORγ Agonist Activity: this compound modulates the conformation of RORγ and activates RORα and RORγ driven transcription . It stimulates the expression of endogenous ROR target genes in HepG2 cells, which express both RORα and RORγ . Studies show that this compound behaves as a RORα/γ agonist, stimulating ROR activity in a dose-dependent manner at concentrations of 2 to 5 μM and above .

In vivo Applications: Pharmacokinetic studies in mice indicate that this compound has reasonable exposure following injection . Consistent with its function as a RORα/γ agonist, administration of this compound to mice increases the expression of ROR target genes in the liver .

Selectivity for RORs: this compound demonstrates selectivity for RORα and RORγ, without activity at related receptors such as LXR and FXR . This selectivity distinguishes it from compounds like T1317, which display activity at LXR and FXR, limiting their utility as chemical tools for probing ROR function .

Effects on Gene Expression: In HepG2 cells, this compound treatment resulted in a significant increase in mRNA expression of FGF21 (3-fold) and G6Pase (2-fold) . In the context of diabetic bone regeneration, this compound promoted the expression of Col1a1, Alp, Bmp2, Runx2, and Ocn, leading to an increased bone formation rate .

BTBR Mouse Model: this compound results in reduced repetitive behavior in BTBR mice, a mouse model for autism spectrum disorders (ASD) . These mice also display increased expression of ASD-associated RORα target genes in the brain .

作用机制

SR1078 通过直接与 RORα 和 RORγ 的配体结合域结合而发挥作用。 这种结合增加了这些受体的转录活性,导致靶基因转录的刺激 . 所涉及的分子靶点和途径包括与代谢、免疫反应和昼夜节律相关的基因的调节 .

相似化合物的比较

类似化合物

SR9011: 另一种 RORα 和 RORγ 的选择性激动剂,用于类似的研究应用.

SR8278: RORα 的拮抗剂,与 SR1078 相比,提供不同的作用机制.

GSK805: RORγt 的反向激动剂,用于与免疫反应和炎症相关的研究.

This compound 的独特性

This compound 独特之处在于它能够选择性激活 RORα 和 RORγ,使其成为研究这些受体在各种生物过程中的功能的宝贵工具 . 它的特异性和效力将其与其他类似化合物区分开来,为研究人员提供了精确调节 RORα 和 RORγ 活性的方法 .

生物活性

SR1078 is a synthetic ligand that acts as an agonist for the retinoic acid receptor-related orphan receptors (RORα and RORγ), which are part of the nuclear receptor superfamily. This compound has garnered attention due to its diverse biological activities, including effects on transcription regulation, metabolism, and potential therapeutic applications in various diseases.

This compound selectively activates RORα and RORγ, leading to the modulation of gene expression associated with metabolic processes and circadian rhythms. The compound has demonstrated the ability to enhance transcription of ROR target genes in various cellular contexts.

Key Findings:

- Transcriptional Activation: this compound stimulates RORα and RORγ driven transcription in HepG2 cells, significantly increasing the expression of genes such as FGF21 and G6Pase by approximately 3-fold and 2-fold respectively after treatment .

- Biochemical Assays: In biochemical assays, this compound was shown to inhibit the constitutive activity of RORα/γ while simultaneously acting as an agonist in cell-based assays, indicating a complex interaction with these receptors .

Pharmacokinetics

Pharmacokinetic studies in mice revealed that this compound has a favorable profile, with plasma concentrations reaching 3.6 μM one hour post-injection and maintaining levels above 800 nM for up to eight hours . This sustained exposure is crucial for its potential therapeutic applications.

1. Circadian Rhythm Regulation

This compound has been shown to restore BMAL1 expression in neuroblastoma cells, counteracting MYCN-mediated repression. This restoration correlates with improved cell viability and enhanced circadian oscillation of BMAL1, suggesting a role in tumor suppression .

2. Bone Regeneration

In diabetic rat models, this compound activated RORα to promote bone regeneration. Histological analysis indicated increased alkaline phosphatase activity and collagen expression, markers of osteogenesis . Key osteogenic markers such as Osx, Alp, BMP2, Runx2, and Osteocalcin were significantly upregulated following treatment with this compound .

3. Metabolic Effects

This compound influences metabolic pathways by downregulating cholesterol biosynthesis and lipid metabolism while upregulating amino acid transporters. RNA sequencing analysis revealed significant changes in gene expression profiles associated with these pathways upon this compound treatment .

Case Studies

Case Study 1: Neuroblastoma Treatment

In a study involving neuroblastoma cell lines, this compound inhibited cell growth more effectively in MYCN-amplified (MNA) cells compared to non-MNA cells. The compound induced higher rates of apoptosis in MNA cells, emphasizing its potential as a therapeutic agent against aggressive tumors .

Case Study 2: Diabetic Bone Regeneration

A calvarial defect model in type 2 diabetic rats demonstrated that this compound significantly enhanced bone regeneration through RORα activation. The treatment led to improved healing outcomes compared to control groups, highlighting its clinical relevance for diabetic patients suffering from impaired wound healing .

Summary Table of Biological Activities

属性

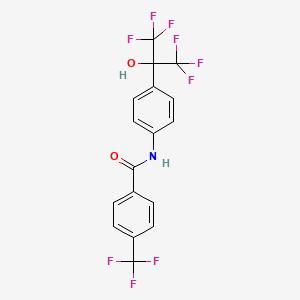

IUPAC Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXWIYXHHGNUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591895 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246525-60-9 | |

| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SR1078, and what is its primary mechanism of action?

A1: this compound is a synthetic agonist of the nuclear receptors RORα and RORγ. [] These receptors are transcription factors involved in regulating gene expression related to various physiological processes, including circadian rhythm, metabolism, and immune function. [] this compound binds to RORα and RORγ, modulating their activity and influencing the expression of their target genes. []

Q2: How does this compound affect the proliferation and survival of CD8+ T cells?

A2: Research suggests that this compound activation of RORs can impair the proliferation and survival of activated CD8+ T cells. [] This effect appears to be mediated by cholesterol depletion and downregulation of genes involved in cholesterol metabolism. []

Q3: What role does this compound play in glucose metabolism in hepatoma cells?

A3: In glutamine-deficient hepatoma cells, this compound and adenovirus-mediated overexpression of RORα were found to reduce aerobic glycolysis and downregulate biosynthetic pathways. [] This shift was linked to the reduced expression of pyruvate dehydrogenase kinase 2 (PDK2), which in turn inhibited pyruvate dehydrogenase phosphorylation, leading to increased pyruvate oxidation. []

Q4: Can you explain the relationship between this compound, RORα, and ER stress in adipose tissue?

A4: Studies show that treatment with this compound, as well as adenovirus-mediated overexpression of RORα, can enhance the expression of inflammatory cytokines and increase macrophage infiltration in adipose tissue. [] this compound was also found to upregulate ER stress response genes and enhance the phosphorylation of key proteins involved in the unfolded protein response (UPR) signaling pathways. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C17H11F9N2O2. Its molecular weight is 442.26 g/mol.

Q6: Is there any information available regarding the material compatibility and stability of this compound under various conditions?

A6: Currently, the provided research papers do not offer specific details regarding the material compatibility or stability of this compound under different environmental conditions.

Q7: Does this compound exhibit any catalytic properties, and if so, what are the applications of these properties?

A7: Based on available research, this compound is primarily investigated for its role as a synthetic RORα/γ agonist and not for any inherent catalytic properties.

Q8: Have any computational chemistry studies been conducted on this compound?

A8: The provided research articles do not explicitly delve into the computational chemistry aspects or modeling of this compound.

Q9: What is known about the structure-activity relationship (SAR) of this compound and its analogs? How do modifications to its structure affect its activity, potency, and selectivity?

A9: Specific details regarding the SAR of this compound are limited in the provided research. Further studies are needed to fully understand how structural modifications impact its activity and selectivity profile.

Q10: What is the stability profile of this compound, and are there any formulation strategies to improve its stability, solubility, or bioavailability?

A10: The research papers primarily focus on the biological activity of this compound. While its stability and formulation strategies are crucial for its development as a potential therapeutic agent, these aspects require further investigation.

Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound, and what measures are in place to ensure compliance and risk minimization?

A11: The provided research papers predominantly focus on the scientific aspects and biological activity of this compound. As a research compound, adherence to standard laboratory safety procedures and ethical guidelines is paramount.

Q12: What are the in vitro and in vivo effects of this compound on cancer cells?

A12: this compound has demonstrated anti-cancer properties in various in vitro and in vivo models. For instance:

Q13: How does this compound affect animal models of autism?

A14: In a study using BTBR mice, a model of autism, treatment with this compound was found to reduce repetitive behaviors. [] Additionally, this compound increased the expression of autism-associated RORα target genes in both the brains of BTBR mice and in a human neuroblastoma cell line. []

Q14: What is the therapeutic potential of this compound in chronic pancreatitis (CP)?

A15: Research suggests that this compound, when combined with melatonin, can attenuate pancreatic fibrosis and exocrine dysfunction in mouse models of CP. [] This effect was attributed to the restoration of the circadian stabilizing loop and enhancement of the pancreatic clock. []

Q15: How does this compound impact diabetic cardiomyopathy in experimental models?

A16: In diabetic mice, treatment with this compound demonstrated protective effects against diabetic cardiomyopathy. [, ] Conversely, the RORα inhibitor SR3335 exacerbated cardiac impairments. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。